molecular formula C8H11BrClN B1375591 (R)-1-(3-Bromophenyl)ethanamine hydrochloride CAS No. 1167414-91-6

(R)-1-(3-Bromophenyl)ethanamine hydrochloride

Cat. No. B1375591
M. Wt: 236.53 g/mol
InChI Key: JEZBIRPQFCGDRY-FYZOBXCZSA-N
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Description

“®-1-(3-Bromophenyl)ethanamine hydrochloride” is a chemical compound with the empirical formula C8H10BrN. It is a chiral compound, meaning it has a specific three-dimensional arrangement of its atoms . This compound is also known as “®-(+)-4-Bromo-α-methylbenzylamine” and has a molecular weight of 200.08 .


Molecular Structure Analysis

The molecular structure of “®-1-(3-Bromophenyl)ethanamine hydrochloride” can be represented by the SMILES string CC@@Hc1ccc(Br)cc1 . This indicates that the molecule consists of a bromophenyl group attached to an ethanamine group. The ‘@@H’ in the SMILES string denotes the specific three-dimensional arrangement of the molecule .


Physical And Chemical Properties Analysis

“®-1-(3-Bromophenyl)ethanamine hydrochloride” has a density of 1.390 g/mL at 20 °C . Its optical activity is [α]20/D +20.5±1°, c = 3% in methanol, and its refractive index is n20/D 1.566 .

Scientific Research Applications

Specific Scientific Field

The research is in the field of Material Science , specifically in the synthesis of porous organic frameworks (POFs) .

Summary of the Application

Copolymerized porous organic frameworks (C-POFs) were synthesized using monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine . These materials have high physicochemical stability and large surface areas, making them excellent for gas storage .

3. Methods of Application or Experimental Procedures The C-POFs were synthesized by a Yamamoto-type Ullmann cross-coupling reaction . This reaction involved the use of monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine in different ratios .

Summary of Results or Outcomes

The synthesized C-POFs exhibited excellent H2, CH4, and CO2 adsorption properties at both low and high pressures . This suggests that these materials could be used for efficient gas storage .

Specific Scientific Field

The research is in the field of Organic Chemistry , specifically in the synthesis of N-BOC protected amines .

Summary of the Application

2-(4-Bromophenyl)ethanamine, N-BOC protected is a compound that is used in the synthesis of various organic compounds . The N-BOC protecting group is commonly used in organic synthesis to protect amines .

3. Methods of Application or Experimental Procedures The N-BOC protected 2-(4-Bromophenyl)ethanamine can be synthesized from 2-(4-Bromophenyl)ethanamine using BOC anhydride in the presence of a base . The resulting compound can then be used as a building block in the synthesis of more complex organic molecules .

Summary of Results or Outcomes

The N-BOC protected 2-(4-Bromophenyl)ethanamine can be used in a variety of organic reactions, including coupling reactions and substitution reactions . The N-BOC protecting group can be easily removed under acidic conditions to reveal the free amine .

properties

IUPAC Name

(1R)-1-(3-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBIRPQFCGDRY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Bromophenyl)ethanamine hydrochloride

CAS RN

1167414-91-6
Record name Benzenemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167414-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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